molecular formula C7H11N3O B13335427 2-[2-(Methylamino)pyrimidin-5-yl]ethan-1-ol

2-[2-(Methylamino)pyrimidin-5-yl]ethan-1-ol

Cat. No.: B13335427
M. Wt: 153.18 g/mol
InChI Key: PNVFJYIJWVILNX-UHFFFAOYSA-N
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Description

2-[2-(Methylamino)pyrimidin-5-yl]ethan-1-ol is a heterocyclic compound that contains both a pyrimidine ring and an ethanol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(Methylamino)pyrimidin-5-yl]ethan-1-ol typically involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through the condensation of appropriate precursors such as 2-aminopyrimidine with aldehydes or ketones.

    Introduction of the Methylamino Group: The methylamino group can be introduced via nucleophilic substitution reactions using methylamine.

    Attachment of the Ethanol Group: The ethanol group can be attached through alkylation reactions using ethylene oxide or similar reagents.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[2-(Methylamino)pyrimidin-5-yl]ethan-1-ol can undergo various types of chemical reactions, including:

    Oxidation: The ethanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The pyrimidine ring can be reduced under specific conditions to form dihydropyrimidine derivatives.

    Substitution: The methylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles such as halides or amines can be used under basic conditions.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of dihydropyrimidine derivatives.

    Substitution: Formation of substituted pyrimidine derivatives.

Scientific Research Applications

2-[2-(Methylamino)pyrimidin-5-yl]ethan-1-ol has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Materials Science: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[2-(Methylamino)pyrimidin-5-yl]ethan-1-ol depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary based on the specific derivative or application.

Comparison with Similar Compounds

Similar Compounds

  • 2-[2-(Methylthio)pyrimidin-5-yl]ethan-1-ol
  • 2-[2-(Methylsulfanyl)pyrimidin-5-yl]ethan-1-ol

Uniqueness

2-[2-(Methylamino)pyrimidin-5-yl]ethan-1-ol is unique due to the presence of the methylamino group, which can impart different chemical and biological properties compared to its analogs. This uniqueness can be leveraged in the design of compounds with specific desired activities.

Properties

Molecular Formula

C7H11N3O

Molecular Weight

153.18 g/mol

IUPAC Name

2-[2-(methylamino)pyrimidin-5-yl]ethanol

InChI

InChI=1S/C7H11N3O/c1-8-7-9-4-6(2-3-11)5-10-7/h4-5,11H,2-3H2,1H3,(H,8,9,10)

InChI Key

PNVFJYIJWVILNX-UHFFFAOYSA-N

Canonical SMILES

CNC1=NC=C(C=N1)CCO

Origin of Product

United States

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